(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride
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Overview
Description
(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride is a chiral compound that belongs to the class of aminopyrrolidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a corresponding oxime or nitroso derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of chiral compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride include other aminopyrrolidine derivatives and chiral amines. Examples include:
- (S)-3-aminopyrrolidine dihydrochloride
- ®-3-aminopyrrolidine-1-carboxamide dihydrochloride
- Pyrrolopyrazine derivatives .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its biological activity and its role as an intermediate in the synthesis of chiral drugs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2322513-72-2 |
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Molecular Formula |
C5H13Cl2N3O |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(3S)-3-aminopyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m0../s1 |
InChI Key |
HPOFOHLQMVXSKG-FHNDMYTFSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)C(=O)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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